An In-Depth Technical Guide to the Chemical Properties of 2-Iodo-4-hydroxymethyl-1H-imidazole (CAS 62059-34-3)
An In-Depth Technical Guide to the Chemical Properties of 2-Iodo-4-hydroxymethyl-1H-imidazole (CAS 62059-34-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodo-4-hydroxymethyl-1H-imidazole in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] The strategic introduction of substituents onto the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 2-Iodo-4-hydroxymethyl-1H-imidazole (CAS 62059-34-3) is a particularly valuable, yet under-documented, building block in this context. The presence of both a reactive iodine atom at the 2-position and a versatile hydroxymethyl group at the 4-position offers a dual handle for synthetic elaboration, making it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical properties of 2-Iodo-4-hydroxymethyl-1H-imidazole, including its synthesis, purification, physicochemical characteristics, reactivity, and potential applications in drug discovery. The information presented herein is intended to empower researchers and scientists to effectively utilize this versatile molecule in their synthetic endeavors.
Synthesis and Purification: A Proposed Pathway
While a direct, detailed synthesis protocol for 2-Iodo-4-hydroxymethyl-1H-imidazole is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the imidazole core. The proposed synthesis involves a two-step process: the formation of 4-hydroxymethyl-1H-imidazole followed by a regioselective iodination at the C2 position.
Part 1: Synthesis of 4-Hydroxymethyl-1H-imidazole
The precursor, 4-hydroxymethyl-1H-imidazole, can be synthesized from readily available starting materials. One common method involves the reaction of an appropriate starting material with formaldehyde.[3]
Conceptual Workflow for Synthesis of 4-Hydroxymethyl-1H-imidazole:
Caption: Conceptual workflow for the synthesis of the 4-hydroxymethyl-1H-imidazole precursor.
Part 2: Regioselective Iodination
The subsequent step involves the selective iodination of 4-hydroxymethyl-1H-imidazole at the C2 position. The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution.[4] Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) being a common and effective choice for this transformation.[5]
Detailed Experimental Protocol (Proposed):
Materials:
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4-Hydroxymethyl-1H-imidazole
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N-Iodosuccinimide (NIS)
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Acetonitrile (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Sodium thiosulfate (10% aqueous solution)
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxymethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.
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Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes). Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 2-Iodo-4-hydroxymethyl-1H-imidazole can be purified by silica gel column chromatography.
Column Chromatography Protocol:
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Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent gradient and collect the fractions containing the desired product as identified by TLC. Combine the pure fractions and evaporate the solvent to yield the purified 2-Iodo-4-hydroxymethyl-1H-imidazole.
Physicochemical Properties
Specific experimental data for 2-Iodo-4-hydroxymethyl-1H-imidazole is scarce in publicly available literature. However, based on the properties of similar iodo-imidazole derivatives, the following characteristics can be anticipated.
| Property | Predicted Value/Observation | Rationale/Reference |
| Molecular Formula | C₄H₅IN₂O | - |
| Molecular Weight | 223.99 g/mol | - |
| Appearance | Off-white to light yellow solid | Based on similar iodo-imidazole compounds. |
| Melting Point | Not available | Likely to be a solid at room temperature with a defined melting point. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The presence of the hydroxymethyl and imidazole groups suggests polarity. |
| Stability | Light sensitive; stable under recommended storage conditions (cool, dark, inert atmosphere). | Iodo-aromatic compounds can be light-sensitive.[6] |
Spectroscopic Characterization
The structural elucidation of 2-Iodo-4-hydroxymethyl-1H-imidazole would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
Workflow for Spectroscopic Analysis:
Caption: A typical workflow for the spectroscopic characterization and structural confirmation of 2-Iodo-4-hydroxymethyl-1H-imidazole.
¹H NMR Spectroscopy (Predicted)
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NH Proton: A broad singlet in the downfield region (δ 10-12 ppm), characteristic of an imidazole N-H proton.
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Imidazole Ring Proton: A singlet corresponding to the proton at the C5 position (δ ~7.0-7.5 ppm).
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Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.
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Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
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C2 (Iodo-substituted): The carbon bearing the iodine atom is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted C2 carbon.
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C4 (Hydroxymethyl-substituted): The carbon attached to the hydroxymethyl group.
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C5: The remaining unsubstituted carbon on the imidazole ring.
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Hydroxymethyl Carbon (CH₂OH): Expected to appear in the range of δ 55-65 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.
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N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹.
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C=N and C=C Stretching: Absorptions in the fingerprint region (1400-1600 cm⁻¹) characteristic of the imidazole ring.
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C-O Stretch: An absorption band in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and potentially the iodine atom.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Iodo-4-hydroxymethyl-1H-imidazole is dominated by the functionalities at the C2 and C4 positions, making it a versatile scaffold for the synthesis of more complex molecules.
Key Reaction Pathways:
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